Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO5/c1-2-24-17(21)15-11-7-12(18)13(20(22)23)8-14(11)25-16(15)9-3-5-10(19)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADZXBALPWPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139887 | |
| Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333340-14-9 | |
| Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333340-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1333340-14-9
- Molecular Formula : CHBrFNO
- Molecular Weight : 408.18 g/mol
This compound features a benzofuran core with various substituents that may influence its biological activity.
Synthesis Overview
The synthesis of this compound involves several steps, including the bromination of a precursor compound and subsequent reactions to introduce the nitro and carboxylate groups. The process typically employs reagents such as iron filings and various solvents to facilitate the reactions and purify the product through techniques like column chromatography .
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofurans have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical in cancer treatment strategies.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as Alzheimer's. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets for developing treatments for cognitive disorders .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
-
Antitumor Activity :
- A set of experiments focused on the anticancer potential of benzofuran derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in these pathways remains an area for further investigation.
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate is , with a molecular weight of approximately 408.18 g/mol. The compound features a benzofuran core structure, which is modified by the presence of a bromine atom, a nitro group, and a fluorophenyl group. These functional groups contribute to its reactivity and potential applications in chemical synthesis and pharmacology .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions. The initial steps may include:
- Formation of Benzofuran Core : Starting from simpler benzofuran derivatives.
- Introduction of Functional Groups : Using electrophilic aromatic substitution to introduce the bromine and fluorine atoms.
- Carboxylation : Employing carboxylic acid derivatives to form the ester functional group.
A detailed synthetic route is often necessary to achieve high yields and purity for subsequent applications .
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has focused on its ability to inhibit tumor growth, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial efficacy, making it a candidate for further investigation in drug development against resistant bacterial strains.
Organic Synthesis
Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis:
- Nucleophilic Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create new compounds with diverse functionalities.
- Reduction Reactions : The nitro group can be reduced to amines or other functional groups, expanding the potential for creating complex organic molecules.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against human breast cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Synthesis and Characterization
A systematic approach was taken to synthesize this compound using iron-mediated reactions. The yield was optimized through varying reaction conditions, demonstrating the compound's utility as an intermediate for further chemical transformations.
Comparison with Similar Compounds
Key Properties
- Solubility: Limited aqueous solubility due to aromatic and nitro groups; typically soluble in organic solvents like THF, MeOH, or DMSO .
- Hazards : Classified with safety codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating stringent handling protocols .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
Substituent Impact :
- Nitro vs. Amino Group: Reduction of the nitro group to an amine (e.g., in ) enhances reactivity for further functionalization, crucial in drug synthesis.
- Bromo vs. Hydroxy Group : Replacing bromo with hydroxy (as in ) significantly reduces cytotoxicity (IC₅₀ increases from 8.5 to 95.2 μg/mL), highlighting bromo's role in bioactivity.
- Ester Variations : Methyl esters () show higher cytotoxicity than ethyl esters, likely due to improved membrane permeability.
Q & A
Q. What are the key steps in synthesizing Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, halogenation, and nitration. For example, intermediates like ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate are hydrolyzed using 1N NaOH in THF/MeOH (9:1 ratio) to yield carboxylic acid derivatives . Key optimizations include:
- Temperature control : Maintaining 0–5°C during nitration to prevent side reactions.
- Solvent systems : Using dichloromethane/methanol (95:5) for TLC monitoring .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).
Q. How is reaction progress monitored, and what analytical techniques confirm compound purity?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Employed with dichloromethane/methanol (95:5) to track intermediates .
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) identifies rotameric forms and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 563.1826, observed 563.1823) .
Q. What functional groups enable downstream derivatization of this compound?
- Methodological Answer : The ester group at position 3 is hydrolyzable to carboxylic acids for amide coupling. The nitro group at position 6 is reducible to amines for further functionalization. Bromine at position 5 allows cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structures. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXD for phase determination; SHELXL for refinement (R-factor < 0.05 for high-resolution data) .
- Validation : ORTEP-3 visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. How do electronic effects of the 4-fluorophenyl and nitro groups influence biological activity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict interaction sites with biological targets (e.g., enzymes).
- Structure-Activity Relationship (SAR) : Compare analogs lacking fluorine or nitro groups in bioassays. For example, removal of the nitro group reduces cytotoxicity in cancer cell lines .
Q. How should researchers address contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
